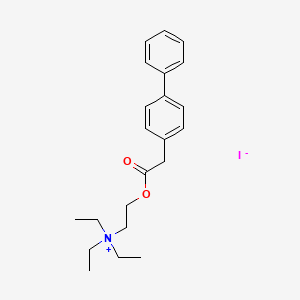
17-alpha-Hydroxy-17-beta-(2-(propylamino)-4-thiazolyl)androst-4-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-alpha-Hydroxy-17-beta-(2-(propylamino)-4-thiazolyl)androst-4-en-3-one is a synthetic steroidal compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17-alpha-Hydroxy-17-beta-(2-(propylamino)-4-thiazolyl)androst-4-en-3-one typically involves multi-step organic reactions. The starting material is often a steroidal precursor, which undergoes functional group modifications to introduce the hydroxy, propylamino, and thiazolyl groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazolyl group, using reagents like alkyl halides or amines.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, 17-alpha-Hydroxy-17-beta-(2-(propylamino)-4-thiazolyl)androst-4-en-3-one is used as a precursor for synthesizing other steroidal compounds. It serves as a model compound for studying steroid chemistry and reaction mechanisms.
Biology: In biological research, this compound is studied for its interactions with androgen receptors and its potential effects on cellular processes. It is used in assays to investigate hormone-receptor binding and signal transduction pathways.
Medicine: Medically, the compound has been explored for its potential therapeutic applications, including its use as an anti-inflammatory agent or in hormone replacement therapy. Its effects on various physiological systems are of interest in pharmacological studies.
Industry: In the industrial sector, the compound may be used in the synthesis of pharmaceuticals and as an intermediate in the production of other bioactive molecules.
Mécanisme D'action
The mechanism of action of 17-alpha-Hydroxy-17-beta-(2-(propylamino)-4-thiazolyl)androst-4-en-3-one involves its interaction with specific molecular targets, such as androgen receptors. Upon binding to these receptors, the compound can modulate gene expression and influence cellular functions. The pathways involved include signal transduction cascades that regulate cell growth, differentiation, and metabolism.
Comparaison Avec Des Composés Similaires
- 17-alpha-Hydroxy-17-beta-cyanoandrost-4-en-3-one
- 17-beta-Hydroxy-17-methylandrost-4-en-3-one
Comparison: Compared to similar compounds, 17-alpha-Hydroxy-17-beta-(2-(propylamino)-4-thiazolyl)androst-4-en-3-one is unique due to the presence of the thiazolyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to androgen receptors and influence its pharmacokinetic profile.
Propriétés
Numéro CAS |
98424-37-4 |
|---|---|
Formule moléculaire |
C25H36N2O2S |
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-[2-(propylamino)-1,3-thiazol-4-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C25H36N2O2S/c1-4-13-26-22-27-21(15-30-22)25(29)12-9-20-18-6-5-16-14-17(28)7-10-23(16,2)19(18)8-11-24(20,25)3/h14-15,18-20,29H,4-13H2,1-3H3,(H,26,27)/t18-,19+,20+,23+,24+,25+/m1/s1 |
Clé InChI |
HTSPJQAZUNNQKQ-MWGRHRFLSA-N |
SMILES isomérique |
CCCNC1=NC(=CS1)[C@]2(CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C)O |
SMILES canonique |
CCCNC1=NC(=CS1)C2(CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propanol, 1,1'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B13783414.png)
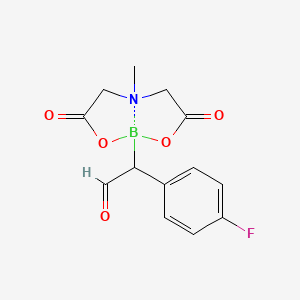
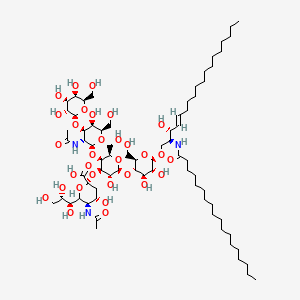
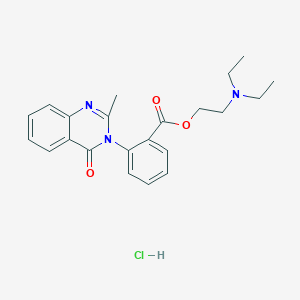
![(E)-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13783438.png)
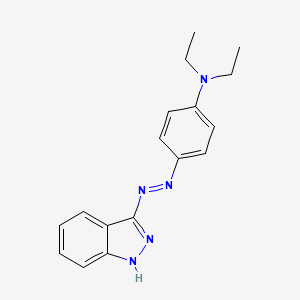
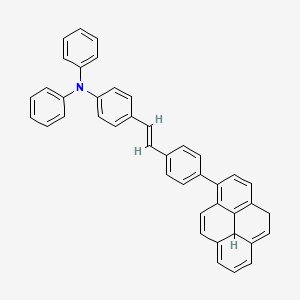
![Ethyl 2-[bis(benzenesulfonyl)amino]acetate](/img/structure/B13783458.png)

![Cyclopenta[b]thiopyran](/img/structure/B13783471.png)
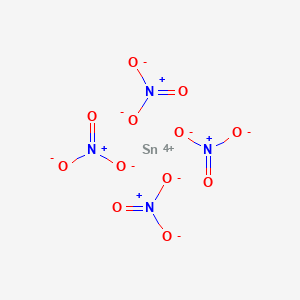
![calcium;1-amino-4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13783480.png)
